2-methoxy-N,N-dimethyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 406626 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is often used in various fields, including chemistry, biology, and medicine, for its specific reactivity and interactions.
Vorbereitungsmethoden
The preparation of NSC 406626 typically involves synthetic routes that include affinity chromatography and conjugation with specific fluorophores under optimal conditions . The industrial production methods are designed to ensure high purity and concentration, often involving rigorous quality control measures to maintain consistency and efficacy.
Analyse Chemischer Reaktionen
NSC 406626 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature controls to ensure the desired products are formed efficiently.
Wissenschaftliche Forschungsanwendungen
NSC 406626 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of immune responses and disease markers.
Industry: It is utilized in the production of high-purity antibodies and other biochemical reagents for research and development purposes.
Wirkmechanismus
The mechanism of action of NSC 406626 involves its interaction with specific molecular targets, such as immunoglobulin G1 (IgG1) in mouse haplotypes . It binds to these targets, facilitating various biochemical reactions and processes. The pathways involved include signal transduction and cellular communication, which are crucial for understanding immune responses and developing therapeutic interventions.
Vergleich Mit ähnlichen Verbindungen
NSC 406626 can be compared with other similar compounds, such as:
NSC 125973: Another compound used in cancer research with a different mechanism of action.
NSC 515776: A phosphodiesterase inhibitor used in the prevention of thromboembolic events.
The uniqueness of NSC 406626 lies in its specific reactivity with IgG1 and its applications in immunofluorescent analysis, which sets it apart from other compounds with broader or different targets.
Conclusion
NSC 406626 is a versatile compound with significant applications in scientific research. Its unique properties and specific interactions make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Eigenschaften
CAS-Nummer |
7501-46-4 |
---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-methoxy-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-6-7(11(12)13)4-5-9(8)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
PYIGIQPGDKQYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.